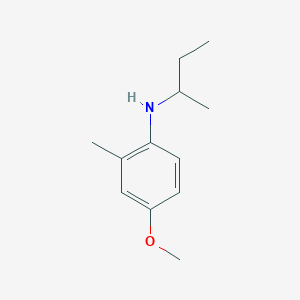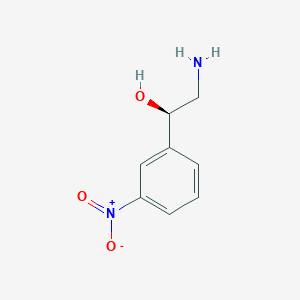![molecular formula C20H30N4O3S2 B13071522 5-[3-(Morpholine-4-sulfonyl)-phenyl]-4-(1,1,3,3-tetramethyl-butyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B13071522.png)
5-[3-(Morpholine-4-sulfonyl)-phenyl]-4-(1,1,3,3-tetramethyl-butyl)-4H-[1,2,4]triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[3-(morpholine-4-sulfonyl)phenyl]-4-(2,4,4-trimethylpentan-2-yl)-4H-1,2,4-triazole-3-thiol is a complex organic compound with a molecular formula of C20H30N4O3S2 This compound is notable for its unique structure, which includes a morpholine sulfonyl group, a phenyl ring, and a triazole ring
Vorbereitungsmethoden
The synthesis of 5-[3-(morpholine-4-sulfonyl)phenyl]-4-(2,4,4-trimethylpentan-2-yl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the morpholine sulfonyl group: This step often involves the reaction of the triazole intermediate with morpholine-4-sulfonyl chloride under basic conditions.
Attachment of the phenyl ring: This can be done through a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boronic acids.
Analyse Chemischer Reaktionen
5-[3-(morpholine-4-sulfonyl)phenyl]-4-(2,4,4-trimethylpentan-2-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Preliminary studies suggest it may have therapeutic potential in treating certain diseases, although more research is needed.
Industry: It can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-[3-(morpholine-4-sulfonyl)phenyl]-4-(2,4,4-trimethylpentan-2-yl)-4H-1,2,4-triazole-3-thiol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole and sulfonyl groups. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other triazole derivatives and sulfonyl-containing molecules. Compared to these compounds, 5-[3-(morpholine-4-sulfonyl)phenyl]-4-(2,4,4-trimethylpentan-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:
1,2,4-Triazole-3-thiol derivatives: These compounds share the triazole-thiol core but differ in their substituents.
Morpholine sulfonyl derivatives: These compounds contain the morpholine sulfonyl group but lack the triazole ring.
This compound’s unique structure makes it a valuable tool in various research applications, offering opportunities for the development of new therapeutic agents and materials.
Eigenschaften
Molekularformel |
C20H30N4O3S2 |
|---|---|
Molekulargewicht |
438.6 g/mol |
IUPAC-Name |
3-(3-morpholin-4-ylsulfonylphenyl)-4-(2,4,4-trimethylpentan-2-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H30N4O3S2/c1-19(2,3)14-20(4,5)24-17(21-22-18(24)28)15-7-6-8-16(13-15)29(25,26)23-9-11-27-12-10-23/h6-8,13H,9-12,14H2,1-5H3,(H,22,28) |
InChI-Schlüssel |
MLNXCIPTLYPFJB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(C)(C)N1C(=NNC1=S)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3,3-Difluorocyclobutyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13071441.png)



![[1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl]methanesulfonyl chloride](/img/structure/B13071477.png)

![6-Fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B13071487.png)
![rel-tert-Butyl (1S,2S,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate](/img/structure/B13071491.png)
![2-(Ethylsulfanyl)spiro[3.4]octane-2-carboxylic acid](/img/structure/B13071498.png)

![N-(2-hydroxyethyl)-N,2-dimethyl-8-[[(4S)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B13071501.png)



